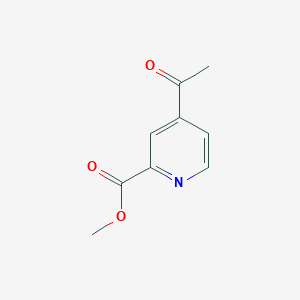

Methyl 4-acetylpicolinate

説明

Methyl 4-acetylpicolinate is a picolinic acid derivative where the pyridine ring is substituted with an acetyl group at the 4-position and a methyl ester at the 2-position. The acetyl group at the 4-position enhances electrophilic reactivity, making it a candidate for further functionalization .

特性

IUPAC Name |

methyl 4-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)7-3-4-10-8(5-7)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLDGDOOYSWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934016-09-8 | |

| Record name | Methyl 4-acetylpicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-acetylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-acetylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-acetylpicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the production scale .

化学反応の分析

Types of Reactions: Methyl 4-acetylpicolinate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxypicolinic acid methyl ester.

Reduction: The acetyl group can be reduced to an alcohol, yielding 4-hydroxymethylpicolinate.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: 4-carboxypicolinic acid methyl ester.

Reduction: 4-hydroxymethylpicolinate.

Substitution: Halogenated or nitrated derivatives of methyl 4-acetylpicolinate.

科学的研究の応用

Methyl 4-acetylpicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

作用機序

The mechanism of action of methyl 4-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the ester functionality play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

Structural Comparison with Similar Compounds

The following table summarizes key structural differences and similarities with related picolinate derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (electron-withdrawing) in methyl 4-acetylpicolinate contrasts with the electron-donating amino group in methyl 4-amino-3,6-dichloropicolinate, influencing reactivity in nucleophilic substitution or coupling reactions .

- Steric Effects : The bulkier formyl group in ethyl 4-formylpicolinate may hinder reactions at the 4-position compared to the smaller acetyl group .

Comparison of Key Steps :

Physicochemical Properties

The acetyl group significantly impacts solubility and stability:

Notes:

- The acetyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro derivatives .

- Formyl derivatives are prone to oxidation, whereas acetyl groups offer greater stability .

Pharmaceutical Intermediates

- Methyl 4-chloropicolinate is a precursor for herbicides and kinase inhibitors .

- Methyl 4-acetylpicolinate’s acetyl group could serve as a handle for synthesizing β-ketoamide derivatives, which are common in drug design.

Agrochemicals

- Methyl 4-amino-3,6-dichloropicolinate is used in herbicide formulations (e.g., Arylex™) . The acetyl analog might exhibit similar bioactivity with modified persistence.

生物活性

Methyl 4-acetylpicolinate (MAP) is an organic compound with the molecular formula C9H9NO3. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities. This article explores the biological activity of MAP, summarizing key research findings, case studies, and data tables that illustrate its significance.

Chemical Structure and Properties

Methyl 4-acetylpicolinate is a derivative of picolinic acid, characterized by the presence of an acetyl group at the 4-position of the pyridine ring. Its structure can be represented as follows:

This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that MAP exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Methyl 4-acetylpicolinate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MAP could serve as a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

2. Anticancer Properties

MAP has also been investigated for its potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics.

Case Study: MAP in Cancer Treatment

A study conducted on human breast cancer cell lines demonstrated that treatment with MAP resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through the modulation of caspase enzymes.

Table 2: Effects of Methyl 4-acetylpicolinate on Cancer Cell Viability

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 70 |

| HeLa (Cervical Cancer) | 20 | 65 |

| A549 (Lung Cancer) | 25 | 60 |

These results underscore MAP's potential as an effective agent in cancer therapy, warranting further investigation into its mechanisms and efficacy .

The biological activity of MAP can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : MAP has been shown to inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.

- Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, MAP promotes programmed cell death in malignant cells.

- Antibacterial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。